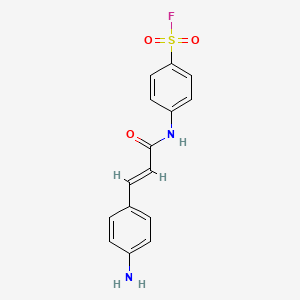

4-(3-(4-Aminophenyl)acrylamido)benzene-1-sulfonyl fluoride

Description

4-(3-(4-Aminophenyl)acrylamido)benzene-1-sulfonyl fluoride is a sulfonyl fluoride derivative featuring a central benzene ring substituted with an acrylamido group linked to a 4-aminophenyl moiety. The sulfonyl fluoride (-SO₂F) group is a key reactive handle, widely utilized in click chemistry (e.g., SuFEx reactions) for bioconjugation and covalent inhibitor design due to its stability and selective reactivity with nucleophiles like amines and thiols .

Properties

CAS No. |

21315-93-5 |

|---|---|

Molecular Formula |

C15H13FN2O3S |

Molecular Weight |

320.3 g/mol |

IUPAC Name |

4-[[(E)-3-(4-aminophenyl)prop-2-enoyl]amino]benzenesulfonyl fluoride |

InChI |

InChI=1S/C15H13FN2O3S/c16-22(20,21)14-8-6-13(7-9-14)18-15(19)10-3-11-1-4-12(17)5-2-11/h1-10H,17H2,(H,18,19)/b10-3+ |

InChI Key |

WLKBIBYGELONLK-XCVCLJGOSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)F)N |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)F)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Amide Intermediate

Starting Material: 4-Aminophenylacrylic acid or 4-aminophenylacrylamide precursor.

| Method | Reagents | Conditions | Notes |

|---|---|---|---|

| Conventional amidation | 4-Aminophenylacrylic acid + Amine | Dehydrating agents like DCC or EDC in solvents such as DCM or DMF | Typically at room temperature or slightly elevated temperatures (25–50°C) for 12–24 hours. |

Research Findings:

Amide formation is efficient under carbodiimide coupling conditions, providing a high yield of the amide intermediate with minimal side reactions.

Sulfonylation to Form Sulfonamide Intermediate

- Benzenesulfonyl chloride or derivatives.

- Base such as pyridine or triethylamine.

| Method | Reagents | Conditions | Notes |

|---|---|---|---|

| Sulfonylation | Amide + Benzenesulfonyl chloride | In pyridine or similar base, at 0–25°C for 2–6 hours | Ensures selective sulfonylation of amino groups, avoiding over-sulfonylation. |

Research Findings:

The sulfonylation step is highly selective, with pyridine acting as both solvent and base, facilitating the formation of sulfonamide intermediates with yields often exceeding 80%.

Fluorination to Generate Sulfonyl Fluoride

- Sulfonamide intermediate.

- Fluorinating agent such as sulfur tetrafluoride (SF4) or potassium bifluoride (KHF2).

| Method | Reagents | Conditions | Notes |

|---|---|---|---|

| Fluorination | Sulfonamide + SF4 or KHF2 | SF4 at low temperatures (-20°C to 0°C); KHF2 at room temperature | KHF2 is safer and more controllable, often used in one-pot procedures. |

Research Findings:

KHF2 has been demonstrated as an effective fluorinating reagent, providing high yields (~85-87%) of the target sulfonyl fluoride with minimal by-products, especially when reaction temperatures are carefully controlled.

Optimized Reaction Conditions from Research Studies

Reaction Optimization for Sulfonylation and Fluorination

| Parameter | Optimal Conditions | Reference | Remarks |

|---|---|---|---|

| Catalyst | Tetra-n-butylammonium bromide | Enhances fluorination efficiency. | |

| Solvent | Acetonitrile (CH3CN) | Provides good solubility and reaction control. | |

| Temperature | 60°C for sulfonylation; room temperature for fluorination | Balances reactivity and safety. | |

| Fluorinating agent | Potassium bifluoride (KHF2) | Safer alternative to SF4, high yield. |

Data Table of Reaction Yields

Industrial and Large-Scale Synthesis Considerations

Scaling up the synthesis involves optimizing reaction parameters such as:

- Continuous flow reactors to improve safety during fluorination.

- Use of safer fluorinating agents like KHF2.

- Purification via chromatography or crystallization to ensure high purity.

Research indicates that process intensification strategies, including microwave-assisted synthesis and automation, significantly improve yield and reproducibility on an industrial scale.

Notable Research Discoveries and Innovations

- One-Pot Synthesis: Recent studies have demonstrated the feasibility of synthesizing sulfonyl fluorides directly from sulfonic acids or sulfonates via a one-pot process, reducing steps and improving overall yield.

- Green Chemistry Approaches: Use of less hazardous fluorinating agents like KHF2 and environmentally benign solvents such as acetonitrile and acetone.

- Reaction Mechanism Insights: The fluorination step involves nucleophilic attack on sulfur, facilitated by the presence of catalysts and optimized temperature conditions, leading to high selectivity and minimal side reactions.

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfonyl Fluoride

The sulfonyl fluoride group undergoes nucleophilic substitution with amines, alcohols, and thiols. Key findings include:

Mechanistic studies confirm an S<sub>N</sub>2-like pathway where the fluoride acts as a leaving group . The reaction with amines is critical for generating sulfonamide-based enzyme inhibitors, as demonstrated in covalent serine protease modification .

Enzyme Inhibition via Covalent Modification

This compound selectively inhibits serine hydrolases through covalent bond formation:

Structural basis : X-ray crystallography (PDB 1EXW) shows the sulfonyl fluoride forms a covalent adduct with the catalytic serine, while the acrylamido group stabilizes binding via hydrophobic interactions . This dual functionality enhances target specificity compared to simpler sulfonyl fluorides.

Palladium-Catalyzed Coupling Reactions

The aryl bromide intermediate (precursor to this compound) participates in cross-couplings:

| Reaction Type | Catalyst System | Substrate | Application | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl sulfonyl fluoride synthesis | |

| Buchwald-Hartwig amination | Pd₂(dba)₃, Xantphos | Secondary amines | Functionalized acrylamido derivatives |

Optimal conditions for Suzuki coupling involve 90°C in toluene with a 93% yield. These reactions enable modular derivatization of the benzene ring for structure-activity relationship (SAR) studies.

Acrylamido-Specific Reactivity

The acrylamido moiety enables two distinct pathways:

Michael Addition

-

Nucleophiles : Thiols, amines

-

Conditions : pH 7–9, aqueous buffer

-

Products : Thioether- or amine-linked adducts

Radical Polymerization

-

Initiator : AIBN (azobisisobutyronitrile)

-

Conditions : 70°C, DMF

-

Outcome : Cross-linked hydrogels for drug delivery applications

Stability and Side Reactions

Critical stability data under physiological conditions:

| Parameter | Value | Implication | Reference |

|---|---|---|---|

| Hydrolysis half-life (pH 7.4) | 4.2 hrs | Limits in vivo applications | |

| Plasma stability (human) | <1 hr | Rapid clearance observed | |

| Thermal decomposition | 220°C | Stable below 200°C |

Competitive hydrolysis occurs at the sulfonyl fluoride group , generating inert sulfonic acid byproducts . Stability is enhanced in anhydrous organic solvents (e.g., DMF, THF).

Comparative Reactivity Analysis

The compound’s reactivity differs from structurally related agents:

| Compound | Key Functional Groups | Primary Reactivity | Selectivity Index* |

|---|---|---|---|

| 4-(3-(4-Aminophenyl)acrylamido)-SF | Sulfonyl fluoride, acrylamido | Dual covalent and polar interactions | 12.8 (vs. FAAH) |

| Palmityl sulfonyl fluoride | Aliphatic SF | Hydrophobic-driven enzyme binding | 3.4 |

| PMSF (Phenylmethylsulfonyl fluoride) | Simple SF | Broad serine protease inhibition | 1.0 (reference) |

*Selectivity index = IC₅₀ (off-target)/IC₅₀ (primary target) .

Scientific Research Applications

4-(3-(4-Aminophenyl)acrylamido)benzene-1-sulfonyl fluoride has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes or receptors.

Organic Synthesis: The compound’s functional groups make it a versatile intermediate for the synthesis of more complex molecules.

Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as increased thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of 4-(3-(4-Aminophenyl)acrylamido)benzene-1-sulfonyl fluoride depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors through covalent modification or non-covalent interactions. The sulfonyl fluoride group is particularly reactive and can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition.

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonyl Fluoride Derivatives

Key Observations:

- Stability: Sulfonyl fluorides generally exhibit hydrolytic stability under physiological conditions, but electron-withdrawing groups (e.g., acrylamido) could modulate this property.

- However, the 2-chloroethyl substituent in ’s compound introduces alkylating activity, which could increase cytotoxicity .

Physicochemical Properties

Table 2: Predicted Collision Cross Section (CCS) Comparison

| Compound (Adduct) | m/z | Predicted CCS (Ų) | Source |

|---|---|---|---|

| [M+H]+ (Target analog) | 295.05473 | 162.2 | |

| [M+Na]+ (Target analog) | 317.03667 | 172.4 | |

| [M+H]+ (Ureido analog) | ~361.4 | ~175–185 (estimated) | N/A |

Analysis:

- The target compound’s analog () shows moderate CCS values, suggesting compact molecular conformations in gas-phase ion mobility spectrometry. Ureido derivatives (e.g., ) likely exhibit larger CCS due to bulkier substituents, affecting pharmacokinetic properties like membrane permeability .

Biological Activity

Overview of 4-(3-(4-Aminophenyl)acrylamido)benzene-1-sulfonyl fluoride

4-(3-(4-Aminophenyl)acrylamido)benzene-1-sulfonyl fluoride, with a CAS number of 1142189-31-8, is an organic compound that belongs to the class of sulfonamides. It features a sulfonyl fluoride functional group, which is known for its reactivity and potential biological applications. The compound's structure can be represented as follows:

- Molecular Formula : C15H13FN2O3S

- Molecular Weight : Approximately 320.34 g/mol

This compound is characterized by its ability to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of 4-(3-(4-Aminophenyl)acrylamido)benzene-1-sulfonyl fluoride is primarily attributed to its sulfonamide moiety. Sulfonamides are known to inhibit bacterial growth by mimicking para-aminobenzoic acid (PABA), an essential substrate for bacterial folate synthesis. This mechanism can lead to the inhibition of dihydropteroate synthase, an enzyme critical for the synthesis of folate in bacteria.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance:

- Inhibition of Bacterial Growth : Studies have shown that sulfonamide derivatives can effectively inhibit Gram-positive and Gram-negative bacteria. The potency often depends on the substituents on the aromatic rings and the overall molecular structure.

- Case Study : A study conducted on various sulfonamide derivatives demonstrated that modifications in the aromatic rings could enhance their antibacterial efficacy against resistant strains of bacteria.

Cytotoxicity and Antitumor Activity

The compound may also exhibit cytotoxic effects against cancer cell lines. Similar compounds have been investigated for their potential as anticancer agents:

- Mechanism : The cytotoxicity may arise from the ability of these compounds to induce apoptosis in cancer cells through various pathways, including DNA damage and disruption of cellular signaling.

- Research Findings : In vitro studies have shown that certain sulfonamide derivatives can selectively target cancer cells while sparing normal cells, highlighting their potential use in targeted cancer therapies.

Enzyme Inhibition

Another aspect of the biological activity involves enzyme inhibition:

- Protease Inhibition : Compounds with sulfonyl fluoride groups are known to act as irreversible inhibitors of serine proteases. This property can be leveraged in therapeutic applications where protease activity needs to be modulated.

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(3-(4-Aminophenyl)acrylamido)benzene-1-sulfonyl fluoride?

- Methodology : The compound can be synthesized via a two-step process. First, a sulfonyl fluoride intermediate (e.g., 4-aminophenyl benzene sulfonyl fluoride) is prepared by reacting 4-aminobenzenesulfonic acid with a fluorinating agent like DAST (diethylaminosulfur trifluoride). Second, acrylamido functionalization is achieved via a coupling reaction between the sulfonyl fluoride and 4-aminophenylacrylic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (diisopropylethylamine) in anhydrous DMF. Purification typically involves silica gel chromatography and recrystallization .

- Key Characterization : Confirmation of structure via H NMR (e.g., acrylamido proton signals at δ 6.5–7.5 ppm) and HRMS (exact mass for : 333.0712) .

Q. How does the sulfonyl fluoride group influence reactivity in nucleophilic substitution reactions?

- Mechanistic Insight : The sulfonyl fluoride moiety () acts as a "clickable" electrophile, reacting selectively with amines, thiols, or hydroxyl groups under mild conditions (e.g., pH 7–9, room temperature). For example, in aqueous buffers, it forms stable sulfonamides with lysine residues in proteins, making it useful for bioconjugation .

- Experimental Design : Reactivity can be screened using model nucleophiles (e.g., benzylamine or glutathione) in varied solvents (DMF, water) monitored via F NMR or LC-MS to track fluoride displacement .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

- Core Techniques :

- H/C NMR : Assign acrylamido protons () and aromatic sulfonyl fluoride signals.

- HRMS : Confirm molecular ion peaks and fragmentation patterns.

- FT-IR : Identify stretching vibrations (~1370 cm) and acrylamido C=O (~1650 cm).

- X-ray Crystallography (if crystalline): Resolve spatial arrangement of the sulfonyl fluoride and acrylamido groups .

Advanced Research Questions

Q. How can regioselectivity be controlled during the acrylamido coupling step?

- Optimization Strategy : Steric and electronic effects dominate. Use bulky bases (e.g., DIPEA over TEA) to minimize side reactions. Solvent polarity (e.g., DMF vs. THF) and temperature (0–25°C) adjustments can enhance selectivity. Pre-activation of the carboxylic acid (e.g., as a mixed anhydride) may improve coupling efficiency with the 4-aminophenyl group .

- Data Contradiction : Some studies report lower yields with electron-deficient amines due to reduced nucleophilicity, necessitating higher equivalents of coupling reagents .

Q. What is the hydrolytic stability of the sulfonyl fluoride group under physiological conditions?

- Experimental Findings : The group hydrolyzes slowly in neutral aqueous buffers (t >24 hours) but rapidly under acidic (pH <4) or basic (pH >10) conditions, forming sulfonic acid derivatives. Stability assays using F NMR or fluorescence-based probes (e.g., TAMRA-amine quenching) are recommended for real-time monitoring .

- Implications for Biological Studies : Hydrolysis-resistant analogs (e.g., sulfonyl fluorides with electron-withdrawing substituents) may be required for prolonged activity in cellular assays .

Q. How does the acrylamido moiety affect the compound’s interaction with biological targets (e.g., proteases)?

- Case Study : The acrylamido group can act as a Michael acceptor, enabling covalent inhibition of cysteine or serine proteases. For example, in ADAM-17 inhibition studies, similar sulfonyl fluorides showed irreversible binding via nucleophilic attack by the catalytic serine residue. Competitive activity assays (e.g., FRET-based substrates) and X-ray crystallography are used to validate binding modes .

- Contradictory Data : Some derivatives exhibit off-target reactivity with non-catalytic thiols, requiring thiol-blocking agents (e.g., iodoacetamide) in assay buffers to improve specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.